ethyl 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate
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Overview
Description
Ethyl 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate is a heterocyclic compound that belongs to the class of triazoloazepines. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its role as a building block for the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylacetonitrile with ethyl chloroformate in the presence of a base . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
the synthesis on a larger scale would likely involve optimization of the reaction conditions to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are less commonly reported but could potentially be explored for further functionalization of the compound.
Common Reagents and Conditions
Acylation: Carboxylic acid anhydrides or chlorides in the presence of a base.
Substitution: Various nucleophiles can be used to substitute the ethyl ester group under appropriate conditions.
Major Products
The major products formed from these reactions include acylated derivatives and substituted triazoloazepines, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Ethyl 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.
Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate involves its interaction with specific molecular targets. The compound is believed to bind to certain receptors or enzymes, modulating their activity and leading to the observed pharmacological effects . The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes .
Comparison with Similar Compounds
Ethyl 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate can be compared with other triazoloazepine derivatives:
6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylacetonitrile: Similar structure but different functional groups, leading to varied reactivity and applications.
3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine: Another triazolo derivative with distinct pharmacological properties.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development .
Biological Activity
Ethyl 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate (CAS No. 1355740-34-9) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₀H₁₅N₃O₂
- Molecular Weight : 195.25 g/mol
- CAS Number : 1355740-34-9
The compound features a triazole ring fused with a saturated azepine structure, which may contribute to its unique pharmacological properties.
1. Anticancer Activity
Recent studies have indicated that derivatives of triazoloazepines exhibit significant anticancer properties. For instance, compounds structurally similar to ethyl 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine have shown efficacy in inhibiting cancer cell proliferation in various cancer models.
- Mechanism of Action : These compounds often act by inhibiting specific protein interactions involved in cancer cell survival and proliferation. For example, they may target the MDM2 protein, which is known to regulate p53 activity in tumor cells .
2. Neuropharmacological Effects
Ethyl 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine has been investigated for its effects on the central nervous system (CNS). Its structural resemblance to benzodiazepines suggests potential anxiolytic and sedative properties.
- GABA Receptor Modulation : Some studies have reported that related compounds can act as inverse agonists at GABA(A) receptor subtypes. This modulation may lead to anxiolytic effects while minimizing side effects typically associated with traditional benzodiazepines .
3. Anti-inflammatory Activity
The anti-inflammatory potential of triazole derivatives has also been explored. Ethyl 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine may exhibit selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response.
- Selectivity Index : In related studies on pyrazole derivatives with similar structures, some compounds demonstrated high selectivity for COX-2 over COX-1 (SI > 8), indicating a favorable safety profile for gastrointestinal health while providing anti-inflammatory benefits .
Table 1: Summary of Biological Activities
Activity Type | Mechanism of Action | References |
---|---|---|
Anticancer | Inhibition of MDM2/p53 interaction | , |
Neuropharmacological | GABA(A) receptor modulation | , |
Anti-inflammatory | COX-1/COX-2 inhibition | , |
Detailed Research Findings
- Anticancer Studies :
- Neuropharmacological Research :
- Anti-inflammatory Evaluations :
Properties
IUPAC Name |
ethyl 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-2-15-10(14)9-12-11-8-6-4-3-5-7-13(8)9/h2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSOMTYDRTWJPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C2N1CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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